Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate
CAS No.:
Cat. No.: VC16207577
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22O2 |
|---|---|
| Molecular Weight | 234.33 g/mol |
| IUPAC Name | tert-butyl (2E)-2-(3-ethyl-6-bicyclo[3.2.0]hept-3-enylidene)acetate |
| Standard InChI | InChI=1S/C15H22O2/c1-5-10-6-11-8-12(13(11)7-10)9-14(16)17-15(2,3)4/h7,9,11,13H,5-6,8H2,1-4H3/b12-9+ |
| Standard InChI Key | NLFCLPZGEKSGEW-FMIVXFBMSA-N |
| Isomeric SMILES | CCC1=CC\2C(C1)C/C2=C\C(=O)OC(C)(C)C |
| Canonical SMILES | CCC1=CC2C(C1)CC2=CC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate possesses a bicyclo[3.2.0]heptene framework substituted with an ethyl group at the 3-position and an ylidene acetate moiety at the 6-position. The tert-butyl group enhances the compound’s steric bulk and stability, making it suitable for selective reactions in multi-step syntheses.
Molecular Formula and Weight
The compound’s molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.33 g/mol. Its IUPAC name, tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate, reflects the bicyclic system and ester functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol |
| CAS Number | 1415817-42-3 |
| Synonyms | (3-Ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetic acid tert-butyl ester |
Spectroscopic Data
While direct spectroscopic data for this compound is limited in publicly available sources, analogs such as 3-ethylbicyclo[3.2.0]hept-3-en-6-one exhibit characteristic NMR signals. For example, the parent ketone shows δ 5.21 ppm (1H, m) for olefinic protons and δ 1.06 ppm (3H, t) for the ethyl group . Similar shifts are expected for the ylidene acetate derivative, with additional signals for the tert-butyl group (δ ~1.20 ppm) and acetate carbonyl (δ ~170 ppm in ¹³C NMR).
Synthetic Routes and Methodologies
The synthesis of tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate involves multi-step strategies, often beginning with the construction of the bicyclic core followed by functionalization.
Bicyclo[3.2.0]heptene Core Formation
The bicyclo[3.2.0]heptene system is typically assembled via a Diels-Alder reaction between a diene and a dienophile. For instance, 3-ethylbicyclo[3.2.0]hept-3-en-6-one—a precursor to the target compound—is synthesized through a [2+2] cycloaddition or enzymatic resolution of racemic mixtures . In one protocol, a racemic mixture of 3-ethylbicyclo[3.2.0]hept-3-en-6-one is resolved using (R)-2-(diphenylmethyl)pyrrolidine, yielding enantiomerically pure (1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one with >98% enantiomeric excess .
Applications in Organic Synthesis
Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate is prized for its role as a building block in synthesizing pharmacologically active molecules.
Pharmaceutical Intermediates
The compound’s bicyclic structure mimics natural terpenes and steroids, making it valuable for drug discovery. For instance, derivatives of bicyclo[3.2.0]heptene have been explored as anti-inflammatory agents and enzyme inhibitors.
Material Science
The rigid bicyclic framework contributes to the development of high-performance polymers with enhanced thermal stability. Functionalization of the ylidene group enables cross-linking in polymer matrices.
Comparative Analysis with Related Compounds
tert-Butyl 2-[3-Ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate
This nitro-substituted analog (C₁₆H₂₅NO₄, MW 295.37 g/mol) shares the bicyclic core but includes a nitromethyl group. The nitro group enhances electrophilicity, enabling participation in Michael additions and nitro reductions .
3-Ethylbicyclo[3.2.0]hept-3-en-6-one
The ketone precursor (C₉H₁₂O, MW 136.19 g/mol) lacks the ylidene acetate group but serves as a versatile intermediate for Grignard reactions and aldol condensations .
Challenges and Future Directions
Stereochemical Control
Achieving high enantiomeric purity in the bicyclic core remains challenging. Enzymatic resolutions and chiral auxiliaries, as described in patent CN107667097B, offer solutions but require optimization for industrial-scale production .
Functional Group Compatibility
The ylidene group’s sensitivity to strong acids and bases necessitates mild reaction conditions. Recent advances in photoredox catalysis may enable selective modifications under neutral pH.
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